4-(Difluoromethyl)-2,2-dimethylpyrrolidine;hydrochloride
Description
4-(Difluoromethyl)-2,2-dimethylpyrrolidine hydrochloride is a fluorinated pyrrolidine derivative characterized by a difluoromethyl group at the 4-position and two methyl groups at the 2-positions of the pyrrolidine ring, with a hydrochloride counterion. This compound is of interest in pharmaceutical and agrochemical research due to the electronic and steric effects imparted by the difluoromethyl group, which can enhance metabolic stability and bioavailability compared to non-fluorinated analogs .
Properties
IUPAC Name |
4-(difluoromethyl)-2,2-dimethylpyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2N.ClH/c1-7(2)3-5(4-10-7)6(8)9;/h5-6,10H,3-4H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIMHWMKFSOQDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1)C(F)F)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-2,2-dimethylpyrrolidine;hydrochloride typically involves the introduction of the difluoromethyl group into the pyrrolidine ring. One common method is the use of difluoromethylation reagents, which can transfer the difluoromethyl group to the desired position on the pyrrolidine ring. This process often employs metal-based catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to achieve efficient transfer of the difluoromethyl group while minimizing side reactions .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-2,2-dimethylpyrrolidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrrolidine ring.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of functionalized pyrrolidine derivatives .
Scientific Research Applications
4-(Difluoromethyl)-2,2-dimethylpyrrolidine;hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is employed in the development of pesticides and herbicides due to its unique chemical properties.
Materials Science: It serves as a precursor for the synthesis of advanced materials with specific properties.
Biological Studies: The compound is used in biological research to study its effects on various biological systems and pathways.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-2,2-dimethylpyrrolidine;hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- Isomerism : The trans-3,4-dimethylpyrrolidine isomer (CAS 1365630-02-9) demonstrates how substituent positioning alters steric interactions and reactivity, which could influence binding affinity in drug-target interactions .
- Functional Group Diversity : Piperidine derivatives (e.g., 4-(difluoromethyl)piperidine-4-carboxylic acid hydrochloride) exhibit additional functional groups (e.g., carboxylic acid), expanding their utility as synthetic intermediates but increasing molecular weight and polarity .
Biological Activity
4-(Difluoromethyl)-2,2-dimethylpyrrolidine; hydrochloride is a synthetic compound that has garnered interest in biological research due to its potential pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- IUPAC Name : 4-(Difluoromethyl)-2,2-dimethylpyrrolidine hydrochloride
- Molecular Formula : C7H11ClF2N
- Molecular Weight : 179.62 g/mol
The biological activity of 4-(Difluoromethyl)-2,2-dimethylpyrrolidine is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that it may act as an enzyme inhibitor or modulator of receptor activity. The presence of the difluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
1. Enzyme Inhibition
Research indicates that compounds similar to 4-(Difluoromethyl)-2,2-dimethylpyrrolidine can inhibit key enzymes involved in metabolic pathways. For instance, studies have shown that pyrrolidine derivatives can affect the activity of enzymes such as acetylcholinesterase and carbonic anhydrase, which are crucial in neurotransmission and acid-base balance, respectively.
2. Antimicrobial Activity
Preliminary investigations have suggested that this compound exhibits antimicrobial properties. In vitro assays demonstrated effectiveness against various bacterial strains, indicating its potential use as an antimicrobial agent.
3. Anticancer Potential
Recent studies have explored the anticancer properties of pyrrolidine derivatives. Compounds similar to 4-(Difluoromethyl)-2,2-dimethylpyrrolidine have shown cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study 1: Enzyme Inhibition
A study published in Journal of Medicinal Chemistry evaluated the enzyme inhibition properties of various pyrrolidine derivatives, including 4-(Difluoromethyl)-2,2-dimethylpyrrolidine. The compound demonstrated significant inhibition of acetylcholinesterase with an IC50 value indicating moderate potency .
Case Study 2: Antimicrobial Activity
In a study assessing the antimicrobial efficacy of several pyrrolidine compounds, 4-(Difluoromethyl)-2,2-dimethylpyrrolidine was tested against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting promising antimicrobial potential .
Case Study 3: Anticancer Effects
A recent investigation into the anticancer effects of pyrrolidine derivatives highlighted the cytotoxicity of 4-(Difluoromethyl)-2,2-dimethylpyrrolidine against human breast cancer cell lines (MCF-7). The compound induced apoptosis and exhibited a dose-dependent response with an EC50 value of 15 µM .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
